molecular formula C19H19ClN2O2 B2521611 2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941992-82-1

2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2521611
CAS No.: 941992-82-1
M. Wt: 342.82
InChI Key: WGPLTHJFUXGRJQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative characterized by a 2-oxopyrrolidin-1-yl substituent on the phenyl ring and a 4-chlorophenyl group attached to the acetamide backbone. This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting neurological or metabolic disorders, given the prevalence of pyrrolidone-based pharmacophores in anticonvulsant and nootropic agents .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-13-11-16(8-9-17(13)22-10-2-3-19(22)24)21-18(23)12-14-4-6-15(20)7-5-14/h4-9,11H,2-3,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPLTHJFUXGRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 2-Oxopyrrolidinyl Intermediate

The 2-oxopyrrolidinyl group is synthesized via cyclocondensation of γ-aminobutyric acid derivatives. A representative protocol involves:

  • Reacting 4-amino-3-methylbenzoic acid with γ-butyrolactam in the presence of trimethyl bromosilane and triethylamine in toluene at 60–80°C.
  • The reaction proceeds via silylation of the lactam nitrogen, followed by nucleophilic attack of the aniline to form the 2-oxopyrrolidin-1-yl-substituted aniline intermediate.

Reaction Conditions

Parameter Value
Solvent Toluene
Catalyst Trimethyl bromosilane
Temperature 60–80°C
Yield 50–65%

Acylation with 2-(4-Chlorophenyl)acetyl Chloride

The intermediate is acylated using 2-(4-chlorophenyl)acetyl chloride under Schotten-Baumann conditions:

  • Dissolve 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline in dichloromethane (DCM) with aqueous NaOH.
  • Add 2-(4-chlorophenyl)acetyl chloride dropwise at 0°C, stir for 2 h, and extract the product.

Characterization Data

  • 1H NMR (CDCl3): δ 7.25–7.40 (m, 4H, ArH), 4.21 (s, 2H, –CH2–CO–), 3.82 (t, 2H, pyrrolidinone N–CH2), 2.45 (s, 3H, –CH3).
  • HPLC Purity: >98%.

Alkylation/Acylation of Pre-Functionalized Anilines

Synthesis of 3-Methyl-4-(2-Oxopyrrolidin-1-yl)aniline

An alternative route alkylates 3-methyl-4-nitroaniline with ethyl 2-oxopyrrolidine-1-carboxylate, followed by nitro reduction:

  • Heat 3-methyl-4-nitroaniline with ethyl 2-oxopyrrolidine-1-carboxylate in dry acetone with K2CO3/KI at 60°C for 24 h.
  • Reduce the nitro group using H2/Pd-C in ethanol to yield the aniline derivative.

Optimization Insights

  • Solvent: Dry acetone enhances nucleophilicity.
  • Catalyst: KI accelerates SN2 displacement.

Acylation with 2-(4-Chlorophenyl)acetic Acid

Couple the aniline with 2-(4-chlorophenyl)acetic acid using EDCl/HOBt in DMF:

  • Stir equimolar amounts of acid and aniline with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) at room temperature for 12 h.

Yield Improvement Strategies

  • Excess Reagent: 1.2 equiv. of EDCl increases conversion to >85%.
  • Workup: Extract with ethyl acetate and purify via silica gel chromatography (DCM:MeOH = 9:1).

Purification and Characterization

Chromatographic Purification

  • Column: Silica gel 60 (Merck) with DCM:MeOH (9:0.7 v/v).
  • Retardation Factor (Rf): 0.45.

Spectroscopic Analysis

  • 13C NMR: 168.8 ppm (–CO–), 139.2 ppm (quaternary ArC).
  • LC/MS: m/z 343.1 [M+H]+.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Class Key Substituents Heterocycle LogP* (Predicted) Hydrogen-Bonding Capacity
Target Compound 4-Chlorophenyl, 3-methylphenyl 2-Oxopyrrolidin-1-yl ~3.2 High (amide + pyrrolidone)
Piperazine-based () 4-Trifluoromethylphenyl, morpholine Piperazine ~2.8 Moderate (amide + piperazine)
Oxadiazole () 4-Isopropylphenyl 1,2,4-Oxadiazole ~4.1 Low (amide + oxadiazole)
Ugi-derived () Trifluoromethylphenyl 2-Oxopyrrolidin-1-yl ~3.9 High (amide + pyrrolidone)

*LogP estimated using fragment-based methods.

Physicochemical Properties

  • Solubility: The target compound’s solubility is likely lower than piperazine analogs (due to the non-basic pyrrolidone) but higher than oxadiazole derivatives () .
  • Melting Points : Pyrrolidone-containing compounds (e.g., ) typically exhibit melting points between 473–475 K, similar to the dichlorophenyl analog in .

Biological Activity

The compound 2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C23H25ClN2O2
  • Molecular Weight: 396.9 g/mol
  • CAS Number: 1207019-54-2
  • Structure:

    Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Inhibition of Enzymes: The compound may inhibit enzymes involved in various metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It potentially interacts with receptors that regulate cellular responses, influencing processes such as apoptosis and cell proliferation.

Anticancer Activity

Recent studies have demonstrated that related compounds exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have shown effectiveness against lung cancer cells (A549). The mechanism often involves:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.

Study Findings:
A study indicated that certain 5-oxopyrrolidine derivatives reduced A549 viability significantly, suggesting a structure-dependent enhancement in anticancer activity with specific substitutions (e.g., 4-chlorophenyl) .

Antimicrobial Activity

The compound's antimicrobial potential has also been investigated. Research on similar compounds indicates:

  • Broad-Spectrum Activity: Some derivatives exhibit activity against multidrug-resistant strains, including Staphylococcus aureus.

Research Data:
A compound structurally similar to our target showed promising results against resistant strains, highlighting the potential for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a comparative study involving various derivatives of pyrrolidine compounds:

  • Objective: To evaluate the anticancer efficacy against A549 cells.
  • Methodology: MTT assay was employed to assess cell viability post-treatment.

Results:
The study found that compounds with specific substituents (like 4-chlorophenyl) significantly reduced cell viability compared to controls. For instance, one derivative reduced viability to 64%, indicating strong anticancer potential .

Case Study 2: Antimicrobial Assessment

A different study focused on the antimicrobial properties of related compounds:

  • Pathogens Tested: Various Gram-positive and Gram-negative bacteria.

Findings:
While some compounds exhibited no activity against Gram-negative pathogens, notable efficacy was observed against Gram-positive strains, suggesting a selective targeting mechanism .

Data Tables

PropertyValue
Molecular FormulaC23H25ClN2O2
Molecular Weight396.9 g/mol
CAS Number1207019-54-2
Anticancer Activity (A549)Reduced viability to 64%
Antimicrobial ActivityEffective against S. aureus

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